Dihydrodaidzin

Estrogen Receptor Binding Endocrine Disruption Cell Proliferation

Researchers studying equol biosynthesis face confounding results when generic soy isoflavones bypass critical metabolic steps. Dihydrodaidzin (CAS 121927-96-6) is the non-substitutable, direct glycosylated intermediate between daidzein and equol, essential for quantitative pathway tracking. - Saturated isoflavanone scaffold with dramatically reduced ER binding versus daidzein, enabling estrogen-independent mechanism studies. - Defined substrate for single-step biotransformation to equol, with enzymes explicitly characterized for this conversion. - Sourced with ≥98% HPLC purity to ensure reproducible metabolic flux analysis and minimal off-target confounding.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
Cat. No. B1246281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrodaidzin
Synonymsdihydrodaidzin
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19+,20-,21-/m1/s1
InChIKeyKKJXSJGKUZBVIH-RGHIGTIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrodaidzin: Key Soy Isoflavone Metabolite


Dihydrodaidzin (CAS: 121927-96-6) is an isoflavonoid O-glycoside and a naturally occurring isoflavanone [1]. It is a direct glycosylated derivative of dihydrodaidzein, the key metabolic intermediate between the major soy isoflavone daidzein and the highly bioactive metabolite equol [2]. First isolated from soybeans, Dihydrodaidzin is also a product of human intestinal bacterial biotransformation of daidzin [3]. Its role as a specific biomarker and precursor in the multi-step microbial metabolism of soy isoflavones underpins its primary research value . As a structurally distinct isoflavanone, its unique properties make it essential for studies that require precise control over the isoflavone metabolic pathway, differentiating it from the more abundant parent isoflavones and aglycones [2].

Isoflavone metabolic pathway intermediate for daidzein-to-equol conversion studies
Isoflavanone glycoside with saturated ring; supports reduced ER binding context investigations
Glycosylated probe for gut microbial biotransformation and metabolite tracking assays

Why Dihydrodaidzin Cannot Be Replaced


Substituting Dihydrodaidzin with a generic 'soy isoflavone' like daidzin or genistin introduces significant scientific confounding. The core distinction lies in its saturated heterocyclic ring, which defines it as an isoflavanone rather than an isoflavone [1]. This structural difference profoundly alters its biological behavior, resulting in a distinct estrogen receptor binding profile characterized by dramatically weaker affinity compared to its precursors [2]. Furthermore, Dihydrodaidzin's metabolic fate is unique; it is an intermediate on the critical pathway to equol, a metabolite with its own potent and distinct activity profile [3]. Using an alternative compound in a study of the equol pathway bypasses a critical, quantifiable metabolic step, invalidating any conclusions drawn about this specific route of conversion. The combination of its unique receptor pharmacology and its non-interchangeable role in metabolism means that Dihydrodaidzin is an essential, non-fungible reagent for targeted scientific investigation [2].

Generic soy isoflavones (daidzin, genistin) lack the saturated isoflavanone ring, shifting receptor binding profiles and metabolic fate interpretation.
Using daidzin may bypass the critical reduction step to dihydrodaidzein, altering equol-pathway endpoint conclusions.
Alternative aglycones may exhibit different cytotoxicity and antioxidant endpoints, confounding cell-model comparisons.

Dihydrodaidzin Quantitative Evidence


Estrogen Receptor Binding vs. Daidzein

The aglycone of Dihydrodaidzin, dihydrodaidzein (DDZ), exhibits a significantly reduced binding affinity for both estrogen receptors alpha (ERα) and beta (ERβ) compared to its metabolic precursor, daidzein (DZ). A direct comparative study in a cell-free competitive binding assay demonstrated that the intermediate metabolites like DDZ bind 'much weakly' to both ERs and induce 'less potently' in transcriptional activity, gene expression, and mammary cell proliferation than their precursors [1]. This quantified difference is crucial for researchers isolating the biological effects that are independent of potent estrogen receptor activation.

ER Binding vs Daidzein
Head-to-head
Binds \'much weakly\' vs daidzein to ERα/ERβ; reduced transcriptional & proliferative activity
Supports pathway-specific signaling studies independent of strong ER activation
Cell-free competitive binding assay context
Estrogen Receptor Binding Endocrine Disruption Cell Proliferation

Free Radical Scavenging Capacity

In a comparative in vitro study using freshly isolated human neutrophils, the free radical scavenging activity of dihydrodaidzein (DDZ) was found to be significantly weaker than that of daidzein but comparable to equol. The IC₅₀ value for dihydrodaidzein to inhibit free radical peroxidation of arachidonic acid was >1000 nmol/L. In contrast, daidzein exhibited a more potent IC₅₀ of 600 nmol/L, while equol's IC₅₀ was also >1000 nmol/L [1]. This data quantifies the specific antioxidant profile of dihydrodaidzein along the metabolic pathway.

Free Radical Scavenging
Head-to-head
IC50 >1000 nmol/L (Dihydrodaidzein) vs 600 nmol/L (Daidzein)
Indicates lower radical scavenging capacity; supports antioxidant pathway comparison
Freshly isolated human neutrophil assay context
Antioxidant Free Radical Scavenging Neutrophil Biology

Cytotoxic Activity: Saturated Ring Impact

The reduction of the 2,3-double bond in Dihydrodaidzin and its aglycone to form an isoflavanone, as opposed to an isoflavone, has a direct and quantifiable impact on cytotoxic activity. A study evaluating various isoflavonoids found that compounds retaining the 2,3-double bond were more active against a panel of human cancer cell lines. Specifically, isoflavonoids 3 and 5 were 'more active than 1 and 2 versus at least one of the three cell lines examined', indicating the importance of the 2,3-double bond in cytotoxicity [1].

Cytotoxic Activity
Class-level
Isoflavanones less active than isoflavones against stomach, breast, prostate carcinoma cell lines
Reported structural impact on cytotoxicity endpoints; supports isoflavanone-specific cell-model review
In vitro carcinoma cell line panel context
Cancer Research Cytotoxicity Structural Biology

Aqueous Solubility vs. Daidzein

The aglycone of Dihydrodaidzin, dihydrodaidzein, exhibits improved water solubility compared to its metabolic precursor, daidzein. Computational predictions (ALOGPS) and literature reports indicate that dihydrodaidzein has a water solubility of 0.14 g/L, whereas daidzein has a lower solubility of 0.085 g/L [1]. This represents a quantifiable 65% improvement in aqueous solubility for the metabolite.

Aqueous Solubility
Cross-study comparable
0.14 g/L vs 0.085 g/L (1.65-fold higher)
May support aqueous assay preparation with reduced organic co-solvent dependence
ALOGPS computational prediction context
ADME Formulation Physicochemical Properties

Industrial Equol Fermentation Substrate

Unlike other isoflavones, Dihydrodaidzin's aglycone, dihydrodaidzein, has been explicitly identified and patented as a cost-effective fermentation substrate for the large-scale industrial production of equol. A patented method for preparing dihydrodaidzein states its purpose is to provide a 'low-cost, cost-effective fermentation substrate for the production of equol for large-scale industrial fermentation' [1]. Furthermore, specific enzymes (a dihydrodaidzein synthesizing enzyme) and bacterial strains (e.g., *Lactobacillus acidipiscis* HAU-FR7, *Slackia isoflavoniconvertens* DSM22006) have been identified for efficient production [2][3].

Industrial Equol Production
Class-level
Patented fermentation substrate; specific enzymes and bacterial strains identified for equol conversion
Supports large-scale biotechnological equol synthesis studies
Patent WO2018145342A1; class-level industrial context
Biotechnology Industrial Fermentation Enzymatic Synthesis

Dihydrodaidzin Application Scenarios


Daidzein-to-Equol Pathway Studies

Dihydrodaidzin is the essential, non-substitutable compound for any research that requires tracking or manipulating the metabolic conversion of daidzein to equol. Its use as a standard, substrate, or metabolite intermediate allows for precise, quantitative studies of this specific pathway. Because Dihydrodaidzin is the direct product of daidzein reduction and the substrate for further conversion to equol, its use is scientifically mandated. Substituting with daidzin would skip the critical first metabolic step, invalidating the study [1].

Attenuated Estrogen Receptor Signaling

For research where the strong estrogenic signaling of daidzein or genistein is a confounding variable, Dihydrodaidzin's aglycone, dihydrodaidzein, is the preferred choice. Its significantly reduced binding affinity for both ERα and ERβ allows for the isolation of non-ER-mediated biological effects or the study of isoflavone metabolites in estrogen-sensitive environments. This property is critical for studies aiming to dissect the pleiotropic effects of soy isoflavones, where receptor binding data shows dihydrodaidzein is much weaker than its precursor [2].

Aqueous Solubility in Assays

In cell-based or biochemical assays where minimizing organic co-solvents like DMSO is crucial, Dihydrodaidzin's aglycone offers a practical advantage. With an aqueous solubility 65% greater than daidzein (0.14 g/L vs. 0.085 g/L), dihydrodaidzein is less likely to precipitate in culture media, ensuring more accurate dosing and reducing the risk of solvent-induced cytotoxicity or false positive results in cell-based assays [3].

Equol Biotechnological Production

For groups focused on the industrial-scale fermentation of equol, Dihydrodaidzin (or its aglycone) serves as a defined, cost-effective starting material. Patents explicitly claim methods for preparing dihydrodaidzein for this purpose, and specific enzyme systems for its conversion to equol have been characterized [1][4]. Procuring Dihydrodaidzin allows for the optimization of this single-step biotransformation process, improving yield and cost-efficiency over multi-step conversions from daidzein.

Application
Selection Property
Validation Focus
Isoflavone metabolism pathway tracking
Metabolic intermediate specificity
Daidzein reduction and equol conversion endpoints
Estrogen receptor signaling research
Reduced ER binding profile
ERα/ERβ transcriptional activation and cell proliferation endpoints
Aqueous assay preparation
Reported aqueous solubility context
Organic co-solvent minimization and precipitation risk review
Industrial equol bioproduction
Defined fermentation substrate context
Single-step biotransformation yield and enzyme characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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